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Compound of Interest

Compound Name: 3-Bromophenylacetic acid

Cat. No.: B142816 Get Quote

An In-depth Technical Guide to 3-Bromophenylacetic Acid: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and analytical

characteristics of 3-Bromophenylacetic acid. The information is intended to support research,

development, and quality control activities involving this compound. All quantitative data is

summarized in tables for clarity, and detailed experimental protocols are provided for key

analytical techniques.

Chemical Structure and Identification
3-Bromophenylacetic acid is a halogenated derivative of phenylacetic acid. Its chemical

structure consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and

an acetic acid group.

Table 1: Chemical Identifiers for 3-Bromophenylacetic Acid
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Identifier Value Citation

CAS Number 1878-67-7 [1][2][3][4][5][6][7]

Molecular Formula C₈H₇BrO₂ [1][2][3][4]

Molecular Weight 215.04 g/mol [2][3][4][6][7][8]

IUPAC Name 2-(3-bromophenyl)acetic acid [3][7][9]

Synonyms
(m-Bromophenyl)acetic acid,

3-Bromobenzeneacetic acid
[7][10]

InChI Key
KYNNBXCGXUOREX-

UHFFFAOYSA-N
[3][9][10][11][12]

SMILES C1=CC(=CC(=C1)Br)CC(=O)O [2][7][9][10][11]

Physicochemical Properties
3-Bromophenylacetic acid exists as a solid at room temperature and is soluble in various

organic solvents.

Table 2: Physicochemical Data for 3-Bromophenylacetic Acid

Property Value Citation

Physical State
Solid, White to Light Yellow

Crystalline Powder or Needles
[1][13]

Melting Point 98-104 °C [1][10][11][12][13][14]

Boiling Point ~253-308 °C (estimated) [13][15]

Solubility
Soluble in DMSO and

Methanol
[13]

pKa 4.12 ± 0.10 (Predicted) [13][15]

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of 3-
Bromophenylacetic acid. Key techniques include Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 3: ¹H and ¹³C NMR Spectral Data (CDCl₃ Solvent)
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Nucleus
Chemical Shift (δ,
ppm)

Description Citation

¹H NMR ~10.95 (variable)

Singlet, broad

(Carboxylic acid, -

COOH)

[16]

~7.42
Multiplet (Aromatic,

2H)
[8][16]

~7.20
Multiplet (Aromatic,

2H)
[8][16]

~3.61
Singlet (Methylene, -

CH₂)
[8][16]

¹³C NMR ~177.3
Carboxylic acid

carbon (-COOH)
[16][17]

~135.2 Aromatic C-Br [16]

~132.4 Aromatic CH [16]

~130.5 Aromatic CH [16]

~130.1 Aromatic CH [16]

~128.0 Aromatic CH [16]

~122.5 Aromatic C-C [16]

~40.5
Methylene carbon (-

CH₂)
[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies. The spectrum of 3-Bromophenylacetic acid will show

characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic C-H

and C=C bonds.[3][18]

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. For 3-Bromophenylacetic acid, electron ionization (EI) is commonly used.

Table 4: Key Mass Spectrometry Fragments (GC-MS, EI)

m/z Description Citation

214/216

Molecular ion [M]⁺, showing

isotopic pattern for one

bromine atom

[7][8]

169/171
[M-COOH]⁺, loss of the

carboxylic acid group
[7][8]

91 [C₇H₇]⁺, tropylium ion fragment [7][8]

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize

3-Bromophenylacetic acid.

NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the preparation and analysis of a solid sample for solution-state NMR.

Sample Preparation:

Weigh approximately 5-25 mg of 3-Bromophenylacetic acid for ¹H NMR, or 50-100 mg

for ¹³C NMR, and place it into a clean, dry vial.[19]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the

vial.[19]

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

If any solid particles remain, filter the solution through a pipette containing a small plug of

glass wool directly into a clean, dry 5 mm NMR tube.[8][14]

The final solution height in the NMR tube should be approximately 4-5 cm.[14]
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Cap the NMR tube securely and wipe the outside clean before insertion into the

spectrometer.[8]

Data Acquisition:

Insert the sample into the NMR spectrometer.

Perform standard instrument tuning and shimming procedures to optimize magnetic field

homogeneity.

For ¹H NMR, acquire data using a standard single-pulse sequence.

For ¹³C NMR, acquire data using a proton-decoupled pulse sequence to obtain singlet

peaks for each unique carbon.

Set appropriate acquisition parameters, such as spectral width, number of scans, and

relaxation delay. For ¹³C NMR, a longer relaxation delay may be needed for the quaternary

carbons.[17]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)
This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet

for transmission FTIR analysis.[3]

Sample Preparation:

Gently grind approximately 1-2 mg of 3-Bromophenylacetic acid in a clean agate mortar

and pestle to a fine powder.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353642/
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.benchchem.com/product/b142816?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. The sample-to-KBr

ratio should be approximately 1:100.[6]

Quickly and thoroughly mix the sample and KBr by grinding them together until a

homogeneous, fine powder is obtained. Work quickly to minimize moisture absorption by

the hygroscopic KBr.[3][12]

Transfer the mixture to a pellet die assembly.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent, or translucent pellet.[5][6]

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of a pure KBr pellet or an empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

[7]

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks corresponding to the functional

groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
This protocol provides a general method for the analysis of a solid organic compound by GC-

MS.

Sample Preparation:
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Prepare a stock solution by dissolving a small amount of 3-Bromophenylacetic acid
(e.g., 1 mg) in a volatile organic solvent (e.g., 1 mL of dichloromethane or ethyl acetate).[9]

[11]

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis,

typically in the range of 1-10 µg/mL.

Transfer the final solution to a 2 mL glass autosampler vial.[9]

Instrumental Analysis:

Gas Chromatograph (GC) Conditions:

Injector: Use a split/splitless injector, typically operated in splitless mode for trace

analysis, at a temperature of ~250 °C.[13]

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)

is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm

film thickness.[2]

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp

the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature of ~280-

300 °C and hold for several minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[20]

Mass Analyzer: Quadrupole.

Acquisition Mode: Full scan mode (e.g., m/z 40-450) to obtain the full mass spectrum for

identification.

Temperatures: Set the ion source and transfer line temperatures appropriately (e.g., 230

°C and 280 °C, respectively).
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Data Analysis:

Identify the peak corresponding to 3-Bromophenylacetic acid in the total ion

chromatogram (TIC).

Analyze the mass spectrum of the identified peak.

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the

compound's identity.

Examine the fragmentation pattern to verify the structure.

Characterization Workflow
The logical flow for the structural confirmation and purity assessment of a chemical standard

like 3-Bromophenylacetic acid involves a series of orthogonal analytical techniques.
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Caption: Logical workflow for the characterization of 3-Bromophenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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